Gniditrin
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Overview
Description
Gniditrin is a natural product found in the plant Thymelaea hirsuta. It is a diterpenoid compound with a complex molecular structure, known for its various biological activities. The molecular formula of this compound is C37H42O10, and it has a molecular weight of 646.7 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Gniditrin involves multiple steps, leveraging advanced organic synthesis techniques. The synthetic routes often employ retrosynthesis analysis to predict feasible synthetic pathways
Industrial Production Methods
advancements in synthetic chemistry and biocatalysis may offer potential routes for industrial production in the future.
Chemical Reactions Analysis
Types of Reactions
Gniditrin undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles like hydroxide ions, electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
Gniditrin has several scientific research applications, including:
Chemistry: Used as a model compound for studying complex organic synthesis and reaction mechanisms.
Biology: Investigated for its potential biological activities, including cytotoxicity and anti-inflammatory effects.
Medicine: Explored for its potential therapeutic applications, particularly in cancer research due to its cytotoxic properties.
Mechanism of Action
The mechanism of action of Gniditrin involves its interaction with specific molecular targets and pathways. It is known to exert its effects by binding to cellular receptors and enzymes, leading to the modulation of various biochemical pathways. The exact molecular targets and pathways involved are still under investigation, but it is believed to affect cell signaling and apoptosis .
Comparison with Similar Compounds
Properties
CAS No. |
55306-10-0 |
---|---|
Molecular Formula |
C37H42O10 |
Molecular Weight |
646.7 g/mol |
IUPAC Name |
[6,7-dihydroxy-8-(hydroxymethyl)-4,18-dimethyl-5-oxo-14-phenyl-16-prop-1-en-2-yl-9,13,15,19-tetraoxahexacyclo[12.4.1.01,11.02,6.08,10.012,16]nonadec-3-en-17-yl] (2E,4E,6E)-deca-2,4,6-trienoate |
InChI |
InChI=1S/C37H42O10/c1-6-7-8-9-10-11-15-18-26(39)43-29-23(5)36-25-19-22(4)28(40)34(25,42)32(41)33(20-38)30(44-33)27(36)31-35(29,21(2)3)46-37(45-31,47-36)24-16-13-12-14-17-24/h8-19,23,25,27,29-32,38,41-42H,2,6-7,20H2,1,3-5H3/b9-8+,11-10+,18-15+ |
InChI Key |
NEIGQRKMHFDLTK-JXXNAEBBSA-N |
SMILES |
CCCC=CC=CC=CC(=O)OC1C(C23C4C=C(C(=O)C4(C(C5(C(C2C6C1(OC(O6)(O3)C7=CC=CC=C7)C(=C)C)O5)CO)O)O)C)C |
Isomeric SMILES |
CCC/C=C/C=C/C=C/C(=O)OC1C(C23C4C=C(C(=O)C4(C(C5(C(C2C6C1(OC(O6)(O3)C7=CC=CC=C7)C(=C)C)O5)CO)O)O)C)C |
Canonical SMILES |
CCCC=CC=CC=CC(=O)OC1C(C23C4C=C(C(=O)C4(C(C5(C(C2C6C1(OC(O6)(O3)C7=CC=CC=C7)C(=C)C)O5)CO)O)O)C)C |
55306-10-0 | |
Synonyms |
gniditrin |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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